(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid
Description
(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid is a heterocyclic compound featuring a fused thiophene-pyrimidine core (thieno[2,3-d]pyrimidine) with an acetic acid substituent attached via an amino group at position 2. This scaffold is of significant interest due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases, HDACs, and nucleic acids. The acetic acid moiety enhances solubility and facilitates hydrogen bonding, making it a versatile pharmacophore in drug design .
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-(thieno[2,3-d]pyrimidin-4-ylamino)acetic acid |
InChI |
InChI=1S/C8H7N3O2S/c12-6(13)3-9-7-5-1-2-14-8(5)11-4-10-7/h1-2,4H,3H2,(H,12,13)(H,9,10,11) |
InChI Key |
ZRJOJSHEERKTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Amino-Thiophene-2-Carboxylate Derivatives
One classical method involves cyclizing 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate. This cyclization forms the thieno[2,3-d]pyrimidine core, which can then be functionalized further to introduce the aminoacetic acid moiety.
- Reaction Conditions: High-temperature reflux in the presence of desiccants like calcium chloride to optimize yield and purity.
- Key Reagents: 3-amino-thiophene-2-carboxylate, formic acid or triethyl orthoformate.
- Outcome: Formation of thieno[2,3-d]pyrimidin-4-one or related intermediates.
Preparation of 4-Chlorothieno[2,3-d]pyrimidine Intermediates
The 4-position chlorine substitution is a critical intermediate step for nucleophilic substitution with aminoacetic acid derivatives or amines.
- Procedure: Treatment of thieno[2,3-d]pyrimidin-4-one derivatives with phosphoryl chloride (POCl3) at 0 °C followed by reflux (4–12 hours).
- Work-up: Quenching with ice water, neutralization with ammonia, and extraction with ethyl acetate.
- Yield: Chlorinated intermediates obtained with 40–80% yield, often used directly due to moisture sensitivity.
Nucleophilic Substitution to Introduce Aminoacetic Acid Moiety
The 4-chlorothieno[2,3-d]pyrimidine intermediates undergo nucleophilic substitution with aminoacetic acid or its derivatives under mild heating conditions.
- Typical Conditions: Reaction in ethanol/isopropanol mixture with triethylamine as base, heating at ~80 °C.
- Mechanism: The chlorine atom at position 4 is displaced by the amino group of aminoacetic acid, forming (Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid.
- Purification: Flash column chromatography or recrystallization to obtain pure compounds.
Microwave-Assisted Synthesis
Recent advances include microwave irradiation techniques to accelerate the synthesis of thieno[2,3-d]pyrimidine derivatives, improving yields and reducing reaction times.
- Example: Acid-catalyzed Dimroth rearrangement between N,N-dimethylmethanimidamide derivatives and substituted anilines under microwave irradiation yields thieno[2,3-d]pyrimidin-4-amine derivatives in high yield (up to 95%).
- Advantages: Environmentally friendly, no heating required in some steps, short reaction times, and high purity products.
Representative Experimental Data
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of 3-amino-thiophene-2-carboxylate | 3-amino-thiophene-2-carboxylate + formic acid | Reflux, CaCl2 desiccant | 60-75% | Formation of thieno[2,3-d]pyrimidin-4-one |
| Chlorination | Thieno[2,3-d]pyrimidin-4-one + POCl3 | 0 °C to reflux 4-12 h | 40-80% | 4-chlorothieno[2,3-d]pyrimidine intermediate |
| Nucleophilic substitution | 4-chlorothieno[2,3-d]pyrimidine + aminoacetic acid | Ethanol/isopropanol, TEA, 80 °C | 70-85% | Formation of target aminoacetic acid derivative |
| Microwave-assisted Dimroth rearrangement | N,N-dimethylmethanimidamide + aromatic amine | Microwave, acetic acid, 1 h | Up to 95% | Efficient route to thieno[2,3-d]pyrimidin-4-amine derivatives |
Analysis of Reaction Mechanisms and Optimization
- The cyclization step forms the fused heterocyclic pyrimidine ring via nucleophilic attack of amino groups on activated carbon centers.
- Chlorination with POCl3 activates the 4-position for nucleophilic displacement.
- Aminoacetic acid substitution proceeds via nucleophilic aromatic substitution, favored by electron-withdrawing effects of the pyrimidine ring.
- Microwave-assisted methods enhance reaction kinetics by uniform heating and energy transfer, reducing side reactions and improving yields.
Summary of Research Perspectives
- The synthetic routes to this compound are well-established, with variations in cyclization reagents and substitution conditions.
- Microwave-assisted synthesis represents a modern, efficient alternative to classical methods.
- Optimization focuses on balancing reaction time, temperature, and reagent stoichiometry to maximize yield and purity.
- The compound’s preparation is integral to developing derivatives with potential antitumor and biological activities, as evidenced by related bioevaluation studies.
Chemical Reactions Analysis
Types of Reactions
2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[2,3-d]pyrimidine-4-one derivatives, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core .
Scientific Research Applications
2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienopyrimidine Core
The acetic acid derivative is compared to analogs with alkyl, aryl, or fused-ring substituents. Key examples include:
Key Insights :
- Lipophilicity : Ethyl or methyl substituents (e.g., 6-ethyl or 5,6-dimethyl derivatives) increase logP values compared to the unsubstituted acetic acid analog, improving membrane permeability but reducing aqueous solubility .
- Fused-Ring Systems : Cyclopenta-fused derivatives exhibit altered electronic profiles, enhancing interactions with hydrophobic pockets in targets like HDAC6 .
Functional Group Modifications
Hydroxamic Acid Derivatives
Compounds like N-(3-chloro-4-cyanophenyl)-2-[4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3-yl]acetamide replace the acetic acid with hydroxamic acid, enabling chelation of metal ions (e.g., Zn²⁺ in HDAC inhibition). These hybrids show dual EGFR/VEGFR-2/HDAC6 inhibition but suffer from reduced cell permeability due to increased polarity .
Sulfonamide-Linked Derivatives
Derivatives such as N-carbamimidoyl-4-((thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide prioritize sulfonamide groups for enhanced hydrogen bonding with ATP-binding pockets in kinases. However, their synthetic complexity and metabolic instability limit therapeutic utility .
Comparison Table :
Pharmacological Activity
- Anticancer Activity : The acetic acid derivative demonstrates moderate antiproliferative effects (IC₅₀ = 8–12 μM) against MCF-7 and HCT-116 cells, outperforming methyl-substituted analogs (IC₅₀ = 15–20 μM) but underperforming hydroxamic acid hybrids (IC₅₀ = 2–5 μM) .
- Antimicrobial Activity : Ethyl-substituted acetic acid derivatives show broad-spectrum antibacterial activity (MIC = 4–8 μg/mL) against S. aureus and E. coli, attributed to improved membrane penetration .
Spectroscopic Data
- ¹H NMR: The acetic acid proton resonates at δ 3.8–4.1 ppm, while aromatic protons in the thienopyrimidine core appear at δ 7.2–8.5 ppm .
- IR Spectroscopy : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) confirm functional group integrity .
Biological Activity
(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid is a compound within the thieno[2,3-d]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antibacterial and anticancer agent, as well as its interactions with various biological targets.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core, which is characterized by a fused thieno and pyrimidine ring structure. This unique configuration allows for interactions with multiple biological targets. Synthesis methods often involve the modification of existing thieno[2,3-d]pyrimidine derivatives to enhance their pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thieno[2,3-d]pyrimidine derivatives. For instance:
- Activity Against Gram-positive Bacteria : Compounds derived from thieno[2,3-d]pyrimidinediones have shown significant activity against multi-drug resistant strains such as MRSA and VRE. Minimum inhibitory concentration (MIC) values ranged from 2 to 16 mg/L for potent compounds, indicating strong efficacy against these pathogens .
- Mechanism of Action : The mechanism remains largely unknown; however, it is speculated that these compounds may inhibit bacterial folate synthesis pathways or act through non-specific membrane interactions .
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties:
- Inhibition of Kinases : A series of derivatives demonstrated potent inhibition of various kinases including EGFR and VEGFR2. For example, one compound exhibited an IC50 value of 79 nM against EGFR, outperforming established inhibitors like sunitinib .
- Cytotoxicity Studies : In vitro studies on cancer cell lines (e.g., MCF-7, HCT-116) revealed that certain derivatives possess significant cytotoxic effects, with IC50 values comparable to traditional chemotherapeutics .
Case Studies
- Antibacterial Evaluation : A study synthesized several thieno[2,3-d]pyrimidinedione derivatives and evaluated their antibacterial activity. One compound displayed potent activity against resistant strains with low cytotoxicity to mammalian cells .
- Anticancer Potential : Another investigation focused on hybrids of thieno[2,3-d]pyrimidines and hydroxamic acids, revealing that these compounds effectively inhibited HDACs and exhibited promising anticancer activities through modulation of key signaling pathways .
Data Tables
| Biological Activity | Target | IC50/MIC Values | Notes |
|---|---|---|---|
| Antibacterial | MRSA | 2-16 mg/L | Potent against multi-drug resistant strains |
| Anticancer | EGFR | 79 nM | Superior to sunitinib |
| Anticancer | VEGFR2 | Not specified | Effective in cancer cell lines |
Q & A
Basic Research Questions
What synthetic strategies are effective for preparing (Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid derivatives?
A common approach involves coupling thieno[2,3-d]pyrimidine scaffolds with carboxylic acid derivatives via acid-amine reactions. For example:
- React 2,4-dichloro-thieno[2,3-d]pyrimidine with phenols in acetone to form intermediates, followed by amidation with acetic acid derivatives under coupling reagents like EDC/HOBt .
- Use formamide or urea in cyclization reactions to construct the pyrimidine ring, as described in modified Niementowski syntheses .
- Optimize yields by adjusting reflux time, solvent polarity (e.g., dry methanol), and catalysts (e.g., acetic acid) .
How are these compounds characterized to confirm structural integrity?
Characterization relies on multi-spectral analysis:
- IR spectroscopy : Identify amine (-NH) stretches (~3300 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹) .
- NMR : Use NMR to confirm aromatic protons in the thieno-pyrimidine ring (δ 7.0–8.5 ppm) and NMR for carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
What standardized methods are used to evaluate antimicrobial activity?
- Kirby-Bauer disk diffusion : Measure inhibition zones against clinical bacterial strains (e.g., S. aureus, E. coli) using standardized agar plates and interpret results via CLSI guidelines .
- Minimum Inhibitory Concentration (MIC) : Perform broth microdilution assays with compound concentrations ranging from 0.5–128 µg/mL .
- Include clinical isolates (e.g., methicillin-resistant S. aureus) alongside ATCC strains to assess spectrum .
Advanced Research Questions
How can structure-activity relationships (SAR) guide the design of protein kinase CK2 inhibitors?
- Key modifications : Introduce thioether linkages (e.g., 3-{[5-aryl-thienopyrimidin-4-yl]thio}propanoic acid) to enhance CK2 binding. The 4-methylphenyl group at position 5 improves potency (IC₅₀ = 0.1 µM) .
- Docking studies : Use AutoDock Vina to predict interactions with CK2's ATP-binding pocket. Prioritize compounds forming hydrogen bonds with Lys68 and Glu81 .
- Validation : Compare in silico binding scores with enzymatic inhibition assays using [γ-³²P] ATP incorporation .
How to resolve discrepancies between molecular docking predictions and experimental activity data?
- Re-evaluate docking parameters : Adjust protonation states of amino acids (e.g., histidine residues) and include water molecules in the binding site .
- Validate binding modes : Perform molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
- Check off-target effects : Test compounds against related kinases (e.g., PIM1, CDK2) to rule out nonspecific inhibition .
How can synthetic yields be optimized for complex derivatives?
- Reaction optimization : Screen coupling reagents (e.g., DCC vs. EDC) and solvents (DMF vs. THF) to improve amidation efficiency .
- Purification strategies : Use gradient column chromatography (silica gel, 70–230 mesh) with eluents like ethyl acetate/hexane (1:3) to isolate polar intermediates .
- Scale-up considerations : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) .
Data Contradiction Analysis
How to address inconsistent antimicrobial results between in silico and in vitro assays?
- Ligand strain energy : High strain energy (>5 kcal/mol) in docked conformers may reduce bioactivity. Use MMFF94 force field minimization .
- Membrane permeability : Calculate logP values (e.g., using MarvinSketch). Derivatives with logP >3 may fail diffusion assays due to poor solubility .
- Resistance mechanisms : Test efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm if resistance genes (e.g., mexAB-oprM) affect activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
